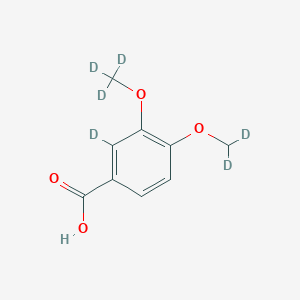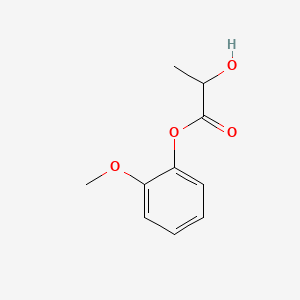
2-Methoxyphenyl lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyphenyl lactate is an organic compound that belongs to the class of phenyl lactates It is characterized by the presence of a methoxy group attached to the phenyl ring and a lactate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxyphenyl lactate can be synthesized through several methods. One common approach involves the esterification of 2-methoxyphenol with lactic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate purification steps, such as distillation or crystallization, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyphenyl lactate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The lactate moiety can be reduced to produce alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl lactates.
Applications De Recherche Scientifique
2-Methoxyphenyl lactate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its antioxidant properties.
Industry: It is used in the formulation of various products, including pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism by which 2-methoxyphenyl lactate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in cell survival and apoptosis.
Comparaison Avec Des Composés Similaires
2-Methoxyphenyl lactate can be compared with other similar compounds, such as:
2-Methoxyphenol: Lacks the lactate moiety but shares the methoxyphenyl structure.
Phenyl lactate: Lacks the methoxy group but contains the lactate moiety.
Methoxyphenyl isocyanate: Contains a methoxyphenyl group but differs in its functional group.
Uniqueness: The presence of both the methoxy group and the lactate moiety in this compound imparts unique chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
59643-85-5 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(2-methoxyphenyl) 2-hydroxypropanoate |
InChI |
InChI=1S/C10H12O4/c1-7(11)10(12)14-9-6-4-3-5-8(9)13-2/h3-7,11H,1-2H3 |
Clé InChI |
FUSJIKIVYFVQHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1=CC=CC=C1OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


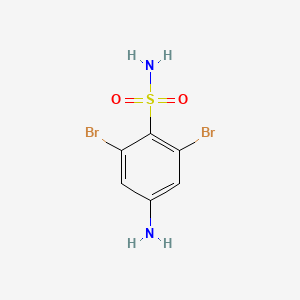
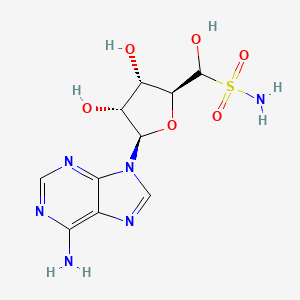
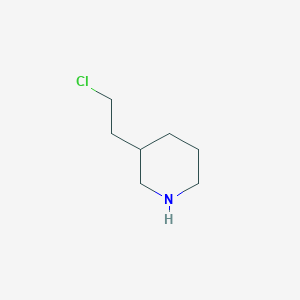
![tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962245.png)
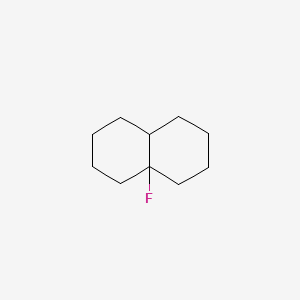
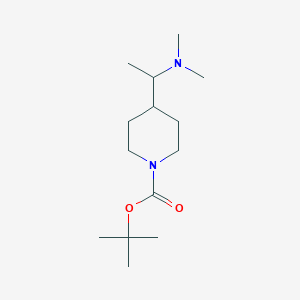
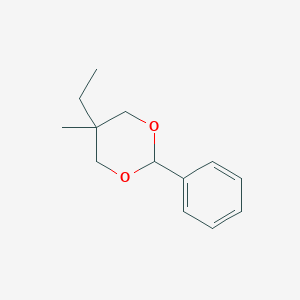
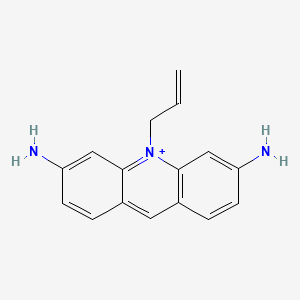
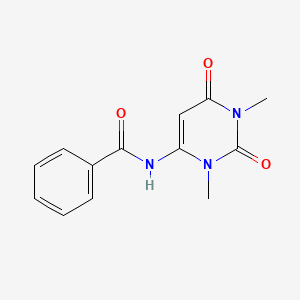


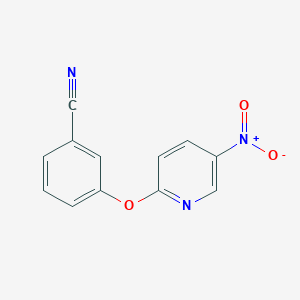
![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)
